N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a synthetic compound. Its structure consists of a furan ring, a tetrahydroquinoline moiety, and a benzene sulfonamide group, indicating potential reactivity and diverse applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multiple synthetic routes:
Formation of the furan-2-carbonyl unit: : Starting with furan, carboxylation using an appropriate reagent.
Formation of 1,2,3,4-tetrahydroquinoline: : Cyclization of aniline derivatives, typically requiring acidic or basic conditions.
Synthesis of the sulfonamide unit: : Reacting aniline derivatives with sulfonyl chlorides under controlled temperatures to form the sulfonamide group.
Coupling reactions: : Using coupling reagents, the three moieties are sequentially linked together, requiring catalysts such as palladium complexes.
Industrial Production Methods
Industrial production leverages flow chemistry techniques, enhancing efficiency and yield by controlling reaction conditions, minimizing by-products. Catalysts and automation streamline the synthesis, ensuring purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidation, resulting in furan derivatives.
Reduction: : Reduction of the benzene sulfonamide can lead to amines.
Substitution: : The benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Employing hydrogenation with catalysts like palladium on carbon.
Substitution: : Conditions vary, with halogenating agents for electrophilic substitutions or nucleophiles for nucleophilic substitutions.
Major Products
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Conversion to primary amines.
Substitution: : Formation of substituted aromatic compounds.
Scientific Research Applications
The compound has diverse applications:
Chemistry: : Used as a reagent in organic synthesis, particularly in constructing complex molecular frameworks.
Biology: : Potential as a probe molecule in studying biological pathways.
Medicine: : Investigated for pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The compound interacts with molecular targets via its functional groups. The furan moiety can engage in π-π interactions, the sulfonamide in hydrogen bonding, and the tetrahydroquinoline in various receptor bindings. Together, they modulate biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Compared to similar compounds, this one stands out due to its unique combination of the furan, tetrahydroquinoline, and benzene sulfonamide groups, providing a distinct reactivity profile and broader range of applications.
List of Similar Compounds
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-5-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
Each similar compound varies slightly in the positions and substitutions on the core structures, influencing their chemical behavior and applications.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-15-13-18(8-10-20(15)28-2)30(26,27)23-17-7-9-19-16(14-17)5-3-11-24(19)22(25)21-6-4-12-29-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDNGEUSWHWCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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